5-acetyl-3-allyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4(1H,3H)-pyrimidinedione
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Description
The compound "5-acetyl-3-allyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione" is a complex molecule that appears to be related to a family of pyrimidine derivatives. These derivatives are known for their potential antiviral activity and have been the subject of various synthetic efforts aimed at exploring their biological properties and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the alkylation of 2,4-diamino-6-hydroxypyrimidines or the cyclization of precursor molecules to form the pyrimidine ring. For instance, the synthesis of 5-substituted-2,4-diaminopyrimidines can be achieved by C5-alkylation or by cyclization, followed by further reactions to introduce various functional groups, such as phosphonomethoxy groups, which can lead to compounds with antiviral activity . Similarly, the synthesis of dihydrohomopteridine derivatives, like the 6-acetyl-2,4-diamino-7,8-dihydro-9H-pyrimido[4,5-b][1,4]diazepine, can be achieved using furazano[3,4-d]pyrimidine precursors and subsequent reactions with amines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to modulate the compound's properties. The presence of acetyl, allyl, and chloro-trifluoromethyl groups, as seen in the compound of interest, suggests that it may have unique electronic and steric characteristics that could influence its biological activity. The structural analyses of related compounds are typically confirmed using techniques such as UV, IR, PMR, and X-ray spectroscopy .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including oxidation, alkylation, and reactions with hydrazines or guanidine. For example, 5-acetyl-6-amino-4-methylsulfanylpyrimidines can be oxidized to methylsulfonylpyrimidines and then react with hydrazines to form 4-aminopyrazolo[3,4-d]pyrimidine derivatives . Additionally, reactions of pyrimidinethiones with guanidine can yield pyrimido[4,5-d]pyrimidine derivatives . These reactions are crucial for the diversification of the pyrimidine scaffold and the discovery of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the pyrimidine ring. The antiviral activity of these compounds can vary significantly depending on these properties, with some derivatives showing marked inhibitory effects on retrovirus replication in cell culture . The toxicity and therapeutic index of these compounds are also critical factors in determining their potential as antiviral agents.
Scientific Research Applications
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a crucial role in synthesizing diverse medicinal and pharmaceutical compounds. The pyranopyrimidine core, related to the chemical family of 5-acetyl-3-allyl-1[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione, has seen extensive investigation due to its broad synthetic applications and bioavailability. Recent reviews cover the synthetic pathways for developing substituted pyrano[2,3-d]pyrimidindione derivatives, highlighting the importance of hybrid catalysts ranging from organocatalysts to nanocatalysts in synthesizing these scaffolds, which are key to developing lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), represent a significant advance in cancer treatment. These compounds, including structures akin to 5-acetyl-3-allyl-1[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione, have been foundational in developing personalized medicine approaches for treating various cancers. The synthesis, incorporation of isotopes for studying metabolism and biodistribution, and insights into how these compounds affect nucleic acid structure and dynamics underscore their importance. Beyond inhibiting thymidylate synthase, recent studies highlight roles for RNA modifying enzymes in mediating the cytotoxic effects of these agents, emphasizing the evolving understanding of their mechanisms of action (Gmeiner, 2020).
properties
IUPAC Name |
5-acetyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-prop-2-enylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O3/c1-4-5-23-14(26)11(9(2)25)8-24(15(23)27)22(3)13-12(17)6-10(7-21-13)16(18,19)20/h4,6-8H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAVCRDOPPVMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)CC=C)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-3-allyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4(1H,3H)-pyrimidinedione |
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